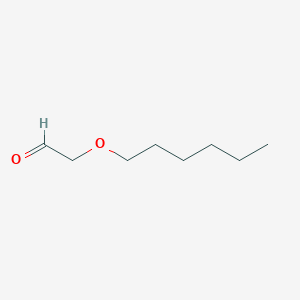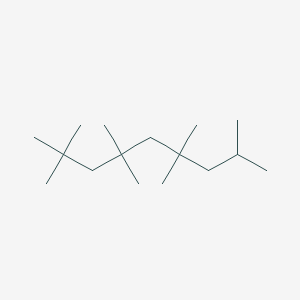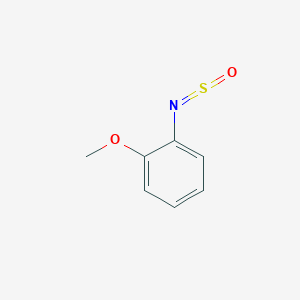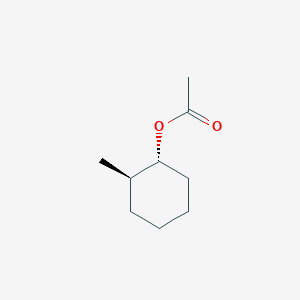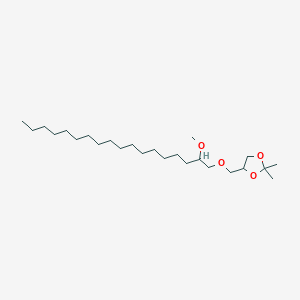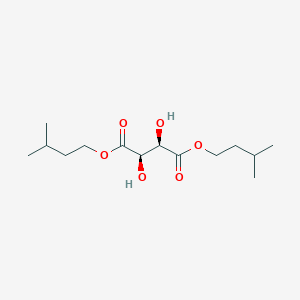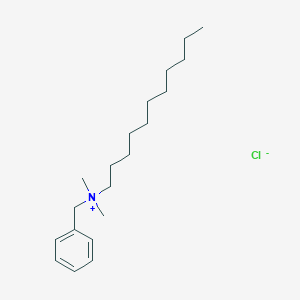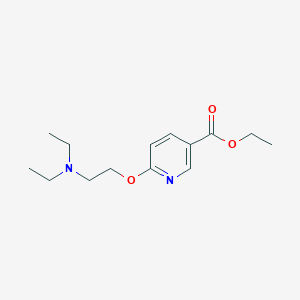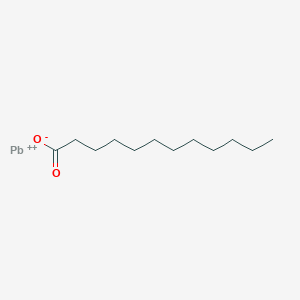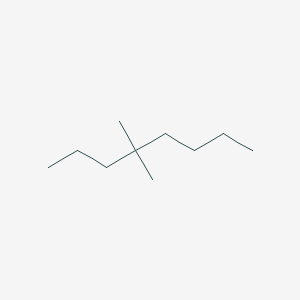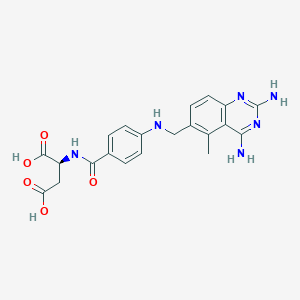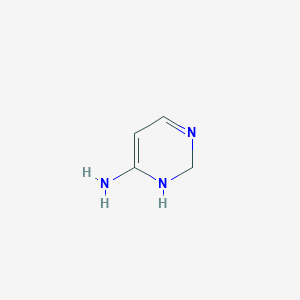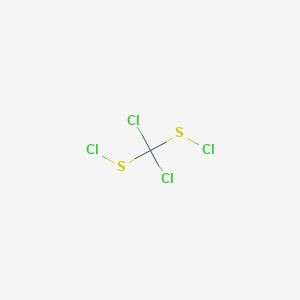![molecular formula C26H22O7 B095237 [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate CAS No. 17685-01-7](/img/structure/B95237.png)
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate, also known as DBOB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DBOB is a derivative of the natural product forskolin, which is known to activate the enzyme adenylate cyclase and increase levels of cyclic AMP (cAMP) in cells. DBOB has been shown to have similar effects on adenylate cyclase and cAMP levels, making it a promising tool for studying cellular signaling pathways.
Mechanism Of Action
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate activates adenylate cyclase by binding to the enzyme's catalytic site and stabilizing the transition state of the reaction. This results in an increase in cAMP levels, which can activate downstream signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to be more selective for adenylate cyclase than forskolin, making it a useful tool for studying specific isoforms of the enzyme.
Biochemical And Physiological Effects
The effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes vary depending on the cell type and signaling pathways involved. In some cases, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to increase the activity of protein kinase A (PKA), a downstream effector of cAMP signaling. It has also been shown to activate the exchange protein directly activated by cAMP (EPAC), which can regulate processes such as cell migration and insulin secretion. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used to study the effects of cAMP on ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the ATP-sensitive potassium (KATP) channel.
Advantages And Limitations For Lab Experiments
One advantage of using [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in lab experiments is its high selectivity for adenylate cyclase, which allows for more specific manipulation of cAMP signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is also more stable than forskolin, making it easier to handle and store. However, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is a relatively new compound and its effects on cellular processes are still being studied. It is important to use appropriate controls and compare results to those obtained with other cAMP activators to ensure that the effects observed are specific to [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate.
Future Directions
There are many potential future directions for research involving [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. One area of interest is the role of cAMP signaling in cancer progression and metastasis. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic potential. Another area of interest is the use of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in the study of neurological disorders such as Parkinson's disease and epilepsy, which are known to involve cAMP signaling pathways. Further research is needed to fully understand the effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes and its potential applications in various fields of study.
Synthesis Methods
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate can be synthesized from forskolin through a series of chemical reactions. First, forskolin is treated with benzoyl chloride to form 1,9-dideoxyforskolin. This intermediate is then reacted with benzoyl chloride again, along with triethylamine and pyridine, to form [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. The synthesis of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been optimized to increase yield and purity, making it more accessible for research purposes.
Scientific Research Applications
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used in a variety of research applications, particularly in the study of cAMP signaling pathways. It has been shown to activate adenylate cyclase and increase cAMP levels in a variety of cell types, including human embryonic kidney cells and rat brain slices. This makes [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate a useful tool for studying the effects of cAMP on cellular processes such as gene expression, protein phosphorylation, and ion channel activity.
properties
CAS RN |
17685-01-7 |
|---|---|
Product Name |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
Molecular Formula |
C26H22O7 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |
InChI Key |
HYQISMBJGQVBLA-YTFSRNRJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



